2-(1-Phenylcyclopentyl)acetic acid
Description
2-(1-Phenylcyclopentyl)acetic acid is a cyclopentane-substituted acetic acid derivative featuring a phenyl group attached to the cyclopentyl ring. For instance, substituted phenylacetic acids are often studied for their roles in pharmaceuticals, agrochemicals, and natural product synthesis .
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylcyclopentyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHNHOWMVAWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70239-29-1 | |
| Record name | 2-(1-phenylcyclopentyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(1-Phenylcyclopentyl)acetic acid with structurally or functionally related compounds, based on available evidence:
Table 1: Structural and Functional Comparison
Key Comparisons
Acidity and Solubility: The hydroxyl group in 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid) enhances its acidity compared to this compound, which lacks such a substituent . Bromo and methoxy groups in 2-(3-bromo-4-methoxyphenyl)acetic acid lower its pKa relative to non-substituted phenylacetic acids, while the methoxy group improves water solubility .
Hydrogen Bonding and Crystal Packing :
- Both 2-(3-bromo-4-methoxyphenyl)acetic acid and 2-(5-cyclohexyl-benzofuran)acetic acid form hydrogen-bonded dimers (R₂²(8) motif), stabilizing their crystal lattices . This compound likely exhibits similar dimerization due to the carboxylic acid group.
Electron-withdrawing groups (e.g., Br in ) increase electrophilicity at the α-carbon, making such compounds more reactive in substitution reactions.
Applications :
- Ethyl 2-phenylacetoacetate is a precursor in amphetamine synthesis, highlighting the role of ester derivatives in drug manufacturing .
- Brominated phenylacetic acids (e.g., ) are intermediates in natural product synthesis, such as Combretastatin A-4 .
Research Findings and Data Gaps
- Synthetic Routes : While 2-(3-bromo-4-methoxyphenyl)acetic acid is synthesized via regioselective bromination , methods for this compound remain uncharacterized in the evidence.
- Thermodynamic Data : Melting points, solubility, and stability data for this compound are absent but could be extrapolated from structurally similar compounds (e.g., ).
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